molecular formula C16H17FN4O2 B11128160 2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11128160
M. Wt: 316.33 g/mol
InChI Key: GGAWUJWRXFKWTG-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoromethyl group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluoromethyl group: This step may involve fluorination reactions using reagents like Selectfluor.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.

    Purification processes: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C16H17FN4O2

Molecular Weight

316.33 g/mol

IUPAC Name

2-(fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17FN4O2/c1-22-13-4-2-12(3-5-13)20-6-8-21(9-7-20)16-14(11-18)19-15(10-17)23-16/h2-5H,6-10H2,1H3

InChI Key

GGAWUJWRXFKWTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)CF)C#N

Origin of Product

United States

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